N'-hydroxyoxane-3-carboximidamide

Description

BenchChem offers high-quality N'-hydroxyoxane-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxyoxane-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

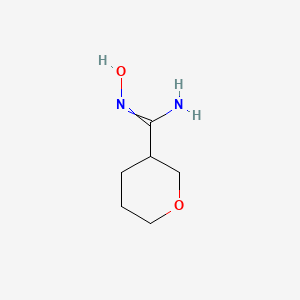

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N'-hydroxyoxane-3-carboximidamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) |

InChI Key |

KQIFZSQQUGJNSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(=NO)N |

Origin of Product |

United States |

Technical Whitepaper: Chemical Structure, Synthesis, and Prodrug Applications of N'-hydroxyoxane-3-carboximidamide

Executive Summary

N'-hydroxyoxane-3-carboximidamide (CAS: 1344851-08-6)[1], also known as N'-hydroxytetrahydro-2H-pyran-3-carboximidamide, is a highly specialized heterocyclic compound utilized primarily in advanced medicinal chemistry and drug discovery. The molecular framework integrates a conformationally restricted oxane (tetrahydropyran) ring with an amidoxime (hydroxyamidine) functional group[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use as a prodrug pharmacophore, and a self-validating experimental protocol for its synthesis and characterization.

Structural Chemistry & Physicochemical Profiling

The architecture of N'-hydroxyoxane-3-carboximidamide (

-

The Oxane Scaffold: The 6-membered oxygen-containing heterocycle provides a moderate degree of polarity via its ether oxygen, which acts as a hydrogen-bond acceptor. The substitution at the 3-position introduces a chiral center, meaning the compound typically exists as a racemic mixture of (R) and (S) enantiomers unless stereoselectively synthesized.

-

The Amidoxime Pharmacophore: The

group exhibits tautomerism, predominantly favoring the Z-isomer of the amino-hydroxyimino form due to the minimization of steric clash and the potential for intramolecular stabilization.

To understand the utility of this compound, it is critical to compare its properties against its active amidine counterpart. As summarized in Table 1 , the addition of the hydroxyl group fundamentally alters the ionization profile of the molecule.

Table 1: Comparative Physicochemical Profiling

| Property | N'-hydroxyoxane-3-carboximidamide (Prodrug) | Oxane-3-carboximidamide (Active Amidine) |

| Molecular Weight | 144.17 g/mol | 128.17 g/mol |

| Topological Polar Surface Area (TPSA) | ~65 Ų | ~43 Ų |

| pKa (Basic center) | 6.2 - 6.8 (Estimated) | 11.0 - 12.0 (Estimated) |

| Ionization at pH 7.4 | Predominantly Neutral (>80%) | Permanently Protonated (>99%) |

| Gastrointestinal Permeability | High (Passive Transcellular Diffusion) | Low (Paracellular only) |

Mechanistic Rationale: The Amidoxime Prodrug Strategy

The primary application of N'-hydroxyoxane-3-carboximidamide lies in its role as a bioisostere and prodrug. Basic amidines are exceptionally potent pharmacophores for binding to aspartate or glutamate residues in target proteins (such as proteases) via robust salt bridges. However, their high basicity (

The Causality of N-Hydroxylation:

By converting the amidine into an amidoxime, the electron-withdrawing nature of the hydroxyl group reduces the

Metabolic Activation via mARC: Once absorbed into systemic circulation, the amidoxime prodrug is enzymatically reduced back to the active amidine. This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme system located in the outer mitochondrial membrane[4]. The mARC system functions in a catalytic triad alongside cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R), transferring electrons to cleave the N-O bond[5].

Fig 1: mARC-mediated N-reduction pathway of amidoxime prodrugs to their active amidine metabolites.

Synthetic Methodology & Experimental Protocol

The synthesis of N'-hydroxyoxane-3-carboximidamide relies on the nucleophilic addition of hydroxylamine to tetrahydropyran-3-carbonitrile. Because free hydroxylamine is unstable and prone to explosive degradation at high concentrations, it is generated in situ from hydroxylamine hydrochloride using a mild base.

Fig 2: Step-by-step synthetic workflow for N'-hydroxyoxane-3-carboximidamide.

Step-by-Step Protocol (Self-Validating Workflow)

1. Reagent Preparation & Causality:

-

Action: Suspend hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (

, 1.0 equivalent) in absolute ethanol. -

Causality: Ethanol is selected as the solvent because it effectively solubilizes both the polar inorganic salts and the organic nitrile.

is chosen over stronger bases (like NaOH) to prevent base-catalyzed hydrolysis of the nitrile to an amide. The generation of

2. Nucleophilic Addition:

-

Action: Add tetrahydropyran-3-carbonitrile (1.0 equivalent) to the suspension. Stir the mixture and heat to reflux (approx. 80°C) for 4 to 6 hours.

-

Causality: The elevated temperature provides the activation energy required for the hydroxylamine nitrogen (the softer, more nucleophilic atom compared to oxygen) to attack the electrophilic carbon of the nitrile group.

3. In-Process Control (IPC):

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

-

Validation: The starting nitrile will elute near the solvent front (

), while the highly polar amidoxime product will be retained (

4. Workup and Extraction:

-

Action: Cool the mixture to room temperature and filter off the inorganic salts (

, unreacted -

Causality: The aqueous wash removes any residual hydroxylamine and salts, while the organic layer selectively retains the target amidoxime.

5. Purification:

-

Action: Dry the combined organic layers over anhydrous

, filter, and evaporate. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane to yield pure N'-hydroxyoxane-3-carboximidamide as a white crystalline solid.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:

-

High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column. The product should present a single sharp peak (Purity > 95%). A diode array detector (DAD) will show a characteristic UV absorbance maximum around 220-230 nm due to the

double bond. -

H Nuclear Magnetic Resonance (NMR) (DMSO-

-

Validation Mechanism: The successful conversion of the nitrile is proven by the appearance of two distinct exchangeable signals: a broad singlet at

ppm integrating for 2 protons (the

-

-

C NMR (DMSO-

-

Validation Mechanism: The starting material's nitrile carbon signal (

ppm) must completely disappear, replaced by the amidoxime quaternary carbon signal shifted significantly downfield to

-

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for

References

-

The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][4]

-

The History of mARC - PMC - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]

-

Molybdenum Site Structure of MOSC Family Proteins - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][5]

Sources

- 1. 1344851-08-6 | CAS数据库 [m.chemicalbook.com]

- 2. N'-hydroxyoxane-3-carboximidamide | Benchchem [benchchem.com]

- 3. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molybdenum Site Structure of MOSC Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of N'-hydroxyoxane-3-carboximidamide in aqueous buffers vs organic solvents

Technical Guide for Assay Development & Formulation

Executive Summary

N'-hydroxyoxane-3-carboximidamide (also known as N'-hydroxytetrahydropyran-3-carboximidamide) represents a critical chemical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a prodrug moiety for amidines.[1][2][3][4][5][6] Its structure combines a polar, oxygen-containing saturated heterocycle (tetrahydropyran) with an amphoteric amidoxime functional group (

This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple lipophilic drugs, this compound exhibits complex pH-dependent solubility driven by the ionization of the amidoxime group and the hydrogen-bonding capacity of the oxane ring.

Part 1: Physicochemical Analysis & Theoretical Profiling[7]

To accurately predict and measure solubility, one must first understand the ionization states that dictate the compound's behavior in aqueous media.

1. Structural Determinants of Solubility

-

Oxane (Tetrahydropyran) Core: The ether oxygen acts as a hydrogen bond acceptor, imparting moderate water solubility (LogP of unsubstituted tetrahydropyran is ~0.95). It lowers the overall lipophilicity compared to cyclohexane analogs.[3]

-

Amidoxime Moiety: This group is amphoteric.[3] It can accept a proton on the imine nitrogen (becoming cationic) or lose a proton from the hydroxyl group (becoming anionic), though the latter occurs only at high pH.

2. Ionization & pKa Profile

The solubility of N'-hydroxyoxane-3-carboximidamide is heavily pH-dependent.[3]

-

Acidic pH (pH < 4.0): The molecule exists primarily as the cationic species (

).[3] Solubility is maximal here due to charge-dipole interactions with water.[3] -

Physiological pH (pH 7.4): The molecule exists primarily in its neutral form .[3] Solubility is determined by the intrinsic solubility (

) of the neutral species. -

Basic pH (pH > 11.0): Deprotonation of the oxime oxygen (

) forms an anion , increasing solubility again.[3]

Estimated pKa Values:

- (Protonation of amidoxime): ~4.5 – 5.5

- (Deprotonation of -OH): ~11.0 – 12.0 [3]

3. Predicted Solubility Matrix

| Solvent Category | Solvent | Predicted Solubility | Mechanism |

| Aqueous Buffer | pH 2.0 (HCl/KCl) | High (>10 mg/mL) | Cationic solvation.[3] |

| Aqueous Buffer | pH 7.4 (PBS) | Moderate (1–5 mg/mL) | Neutral species; H-bonding via oxane/oxime.[3] |

| Polar Aprotic | DMSO | Very High (>50 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice.[3] |

| Polar Protic | Ethanol/Methanol | High (>20 mg/mL) | H-bond donor/acceptor matching.[3] |

| Non-Polar | Hexane/Heptane | Low (<0.1 mg/mL) | High polarity of amidoxime prevents dissolution.[3] |

Part 2: Visualization of Chemical Behavior

The following diagram illustrates the ionization pathways that control aqueous solubility.

Caption: pH-dependent ionization states of N'-hydroxyoxane-3-carboximidamide governing aqueous solubility.

Part 3: Experimental Protocols

Warning: Amidoximes are chemically labile.[3] They can hydrolyze to amides or carboxylic acids in strongly acidic conditions or reduce to amidines in the presence of biological reducing agents.[3] Always analyze purity by LC-MS post-solubility testing.

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening to determine if the compound precipitates from a DMSO stock.

-

Preparation: Prepare a 10 mM stock solution of N'-hydroxyoxane-3-carboximidamide in pure DMSO.

-

Dilution: Aliquot 5 µL of stock into a 96-well plate.

-

Addition: Add 195 µL of PBS (pH 7.4) to reach a final concentration of 250 µM (2% DMSO).[3]

-

Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze the filtrate via UV-Vis (254 nm) or LC-MS/MS.

-

Calculation:

[3]

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for accurate formulation development.

-

Saturation: Weigh 5 mg of solid compound into a 2 mL glass vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., pH 2.0, 7.4, or SGF/SIF).

-

Equilibrium: Stir magnetically at 25°C for 24 hours.

-

Note: Check visually.[3] If the solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Dilute the supernatant with Mobile Phase (Water/Acetonitrile 50:50) and inject into HPLC.

Part 4: Solubility Workflow Diagram

This workflow ensures data integrity by incorporating stability checks, crucial for amidoxime derivatives.[3]

Caption: Step-by-step workflow for thermodynamic solubility profiling with integrated stability checkpoints.

References

-

Clement, B. (2002).[3] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[3] Drug Metabolism Reviews, 34(3), 565-579.

-

Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for general pKa prediction of N-H/O-H acids).

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard protocols for kinetic/thermodynamic solubility).

-

PubChem. (2025).[3][7] Compound Summary: N'-hydroxyoxane-3-carboximidamide.[1][2][3][5][6][8] National Library of Medicine.[3]

Sources

- 1. 1344851-08-6 | CAS数据库 [m.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. N'-hydroxyoxane-3-carboximidamide - CAS:1344851-08-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. N'-hydroxyoxane-3-carboximidamide | Benchchem [benchchem.com]

- 7. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - N'-hydroxyoxolane-3-carboximidamide (C5H10N2O2) [pubchemlite.lcsb.uni.lu]

Predicted Biological Activity of Oxane-3-Carboximidamide Derivatives: A Mechanistic and Pharmacological Whitepaper

Executive Summary

The pursuit of novel pharmacophores with optimized physicochemical properties is a cornerstone of modern rational drug design. Oxane-3-carboximidamide (tetrahydropyran-3-carboximidamide) represents a highly versatile, sp³-rich chemical scaffold. By combining the conformational flexibility and hydrophilicity of an oxane ring with the potent hydrogen-bonding capacity of a carboximidamide (amidine) group, these derivatives offer a compelling profile for targeted biological activity.

This technical whitepaper provides an in-depth analysis of the predicted biological targets for oxane-3-carboximidamide derivatives, grounded in structural causality. We detail the mechanistic rationale for their application as serine protease and nitric oxide synthase (NOS) inhibitors, outline self-validating experimental workflows for their evaluation, and synthesize quantitative benchmarks to guide future lead optimization.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of oxane-3-carboximidamide derivatives is dictated by the synergistic properties of its two core structural elements:

-

The Oxane (Tetrahydropyran) Core: Historically, amidine-based drugs have relied heavily on planar, aromatic rings (e.g., benzamidines). However, aromatic rings often suffer from poor aqueous solubility and high lipophilicity (LogP), leading to off-target toxicity and rapid metabolic clearance. Substituting a phenyl ring with an oxane ring introduces sp³ character, moving the molecule out of "flatland." The oxygen heteroatom acts as a hydrogen-bond acceptor, improving aqueous solubility, while the saturated ring provides distinct 3D vectors for substituent functionalization, allowing for highly selective binding in complex enzymatic pockets.

-

The Carboximidamide (Amidine) Moiety: The amidine group (–C(=NH)NH₂) is a classic bioisostere of the guanidinium group found in the amino acid arginine. With a high pKa (~11–12), the amidine is predominantly protonated at physiological pH. This positive charge allows it to act as a bidentate hydrogen bond donor and a strong electrostatic anchor, making it an essential structural element for compounds with established pharmacological activity, particularly in enzyme active sites that naturally accommodate basic amino acids .

Mechanistic Causality: Predicted Biological Targets

Based on the pharmacophore profile, oxane-3-carboximidamide derivatives are predicted to exhibit potent biological activity against two primary enzyme classes:

Trypsin-Like Serine Proteases

Trypsin-like serine proteases play critical roles in the coagulation cascade, the complement system, and viral entry mechanisms. The active site of these enzymes features a deep, negatively charged "S1 pocket" containing a highly conserved Aspartate residue (e.g., Asp189 in thrombin, Asp347 in TMPRSS2).

The protonated amidine group of the oxane-3-carboximidamide scaffold is perfectly suited to penetrate this S1 pocket. Upon entry, it forms a highly stable, bidentate salt bridge and hydrogen-bond network with the carboxylate side chain of the Aspartate residue. This competitive binding mechanism effectively blocks the natural substrate, halting proteolytic activity. Validated targets for this mechanism include:

-

Complement Pathway Proteases (C1s/C1r): Amidine derivatives have been proven to act as selective, competitive inhibitors of C1s, halting the classical complement pathway involved in autoimmune disorders .

-

Transmembrane Protease Serine 2 (TMPRSS2): Small molecule amidines are potent inhibitors of TMPRSS2, an enzyme hijacked by coronaviruses (including SARS-CoV-2) for spike protein priming and viral entry .

Nitric Oxide Synthase (NOS)

Nitric oxide synthases (eNOS, nNOS, iNOS) utilize L-arginine as a substrate to produce nitric oxide. Because the carboximidamide group structurally mimics the guanidino group of L-arginine, oxane-3-carboximidamide derivatives are predicted to act as competitive inhibitors at the NOS active site. The oxane ring's specific stereochemistry can be leveraged to achieve isoform selectivity (e.g., targeting iNOS for anti-inflammatory applications without disrupting cardiovascular eNOS function).

Binding model of oxane-3-carboximidamide in the serine protease S1 pocket.

Experimental Protocols: A Self-Validating System

To empirically validate the predicted biological activity of these derivatives, researchers must employ a rigorous, self-validating experimental workflow. The following protocols ensure chemical integrity and accurate pharmacological profiling.

Protocol 1: Synthesis and Chemical Validation

To ensure that biological assays are not confounded by impurities, the synthesis of the amidine must be highly controlled.

-

Nitrile Conversion (Pinner Reaction): Dissolve the precursor oxane-3-carbonitrile in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C to form the intermediate imidate ester hydrochloride.

-

Amidation: Remove the solvent under reduced pressure. Resuspend the imidate ester in anhydrous methanol and add a solution of methanolic ammonia. Stir at room temperature for 24 hours to yield the oxane-3-carboximidamide hydrochloride salt.

-

Self-Validation (Purity Check): Purify via preparative HPLC. Confirm the structure using ¹H-NMR (look for the broad amidine N-H singlets at ~8.5–9.0 ppm in DMSO-d6) and High-Resolution Mass Spectrometry (HRMS). Do not proceed to biological assays unless purity is >95%.

Protocol 2: In Vitro Chromogenic Protease Inhibition Assay

This protocol determines the IC₅₀ of the synthesized derivatives against a target serine protease (e.g., Thrombin or C1s).

-

Reagent Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG-8000 (to prevent non-specific plastic binding).

-

Enzyme & Substrate: Dilute the target protease to a final assay concentration of 0.5 nM. Prepare a chromogenic substrate (e.g., Z-Gly-Arg-pNA) at a concentration equal to its known Km value.

-

Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the oxane-3-carboximidamide derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction & Readout: In a 96-well microplate, incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for equilibrium binding. Initiate the reaction by adding the chromogenic substrate.

-

Self-Validation (Controls): Include a positive control (a known inhibitor like Argatroban or Camostat mesylate), a negative control (DMSO vehicle only), and a blank (no enzyme) to subtract background hydrolysis.

-

Data Analysis: Measure absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity (V₀) and fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀.

Step-by-step experimental workflow for validating oxane-3-carboximidamide derivatives.

Quantitative Data Presentation

To contextualize the predicted efficacy of oxane-3-carboximidamide derivatives, the following table summarizes the benchmark IC₅₀/Ki ranges of established amidine-based inhibitors against target enzymes. Newly synthesized oxane derivatives should aim to match or exceed these benchmarks, leveraging the oxane ring's sp³ geometry to improve target specificity.

| Target Enzyme | Predicted Role of Amidine | Reference Amidine Inhibitor | Typical IC₅₀ / Ki Range |

| Thrombin / Factor Xa | S1 Pocket Asp189 Binder | Benzamidine / Argatroban | 10 nM – 500 nM |

| Complement C1s | S1 Pocket Asp Binder | Pyridine-3-carboximidamide (A1) | 1 µM – 10 µM |

| TMPRSS2 | S1 Pocket Asp347 Binder | Camostat mesylate | 1 nM – 50 nM |

| Inducible NOS (iNOS) | Arginine Substrate Mimic | Aminoguanidine | 1 µM – 10 µM |

Conclusion

Oxane-3-carboximidamide derivatives represent a highly rational evolution in the design of basic pharmacophores. By replacing traditional flat, lipophilic aromatic rings with a saturated, oxygen-containing heterocycle, researchers can maintain the critical electrostatic and hydrogen-bonding interactions required for serine protease and NOS inhibition, while simultaneously improving the molecule's pharmacokinetic profile. Rigorous synthetic validation and kinetic profiling remain essential to translating these predicted activities into viable therapeutic leads.

References

-

Gobis, K., Foks, H., Sławiński, J., et al. (2013). "Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides." Monatshefte für Chemie - Chemical Monthly, 144(5), 647-658.[Link]

-

Xu, X., Herdendorf, T. J., et al. (2019). "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs." The Journal of Immunology, 202(11), 3328-3337.[Link]

-

Lamie, P. F., & Philoppes, J. N. (2020). "Predicted Treatment for COVID-19 Infection: Design, Docking Study and ADMET Prediction of Novel Small Molecules as Serine Protease Inhibitors." Der Pharma Chemica, 12(5), 32-40.[Link]

Literature review of N'-hydroxyoxane-3-carboximidamide synthesis pathways

An In-depth Technical Guide to the Synthesis of N'-hydroxyoxane-3-carboximidamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxyoxane-3-carboximidamide represents a compelling, albeit underexplored, molecular scaffold with significant potential in medicinal chemistry. Its structure, featuring a saturated oxane ring, a common motif in drug discovery, combined with the N'-hydroxycarboximidamide (amidoxime) functionality—a known bioisostere for carboxylic acids and a potential nitric oxide donor—makes it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of plausible synthetic pathways for N'-hydroxyoxane-3-carboximidamide and its analogs. Drawing from established methodologies for the synthesis of related N'-hydroxyimidamides and oxane derivatives, this document offers a foundational resource for researchers seeking to explore this promising class of compounds. Detailed reaction mechanisms, step-by-step experimental protocols, and critical insights into experimental choices are presented to empower researchers in their synthetic endeavors.

Introduction: The Therapeutic Potential of the N'-hydroxyoxane-3-carboximidamide Scaffold

The pursuit of novel molecular architectures with desirable pharmacological properties is a cornerstone of modern drug discovery. The N'-hydroxyoxane-3-carboximidamide scaffold integrates two key structural features that have independently shown significant promise in medicinal chemistry: the oxane ring and the N'-hydroxycarboximidamide functional group.

The oxane (tetrahydropyran) ring is a privileged heterocyclic motif found in numerous approved drugs and clinical candidates. Its presence can favorably influence physicochemical properties such as solubility, metabolic stability, and cell permeability.[1][2] The non-planar, saturated nature of the oxane ring allows for the precise spatial orientation of substituents, which can be critical for selective binding to biological targets.[3]

The N'-hydroxycarboximidamide (amidoxime) functional group is a versatile moiety with several beneficial attributes. It is often employed as a bioisostere of carboxylic acids, enhancing oral bioavailability and metabolic stability.[4][5] Furthermore, amidoximes can act as prodrugs, releasing nitric oxide (NO) in vivo through enzymatic oxidation.[4] This property is particularly relevant for the treatment of cardiovascular diseases where NO-mediated vasodilation is desirable.[4] The N'-hydroxy functionality can also participate in hydrogen bonding and metal chelation, enabling interactions with a variety of biological targets, including metalloenzymes.[4]

The combination of these two pharmacophoric elements in N'-hydroxyoxane-3-carboximidamide suggests a broad potential for therapeutic applications, ranging from cardiovascular and inflammatory diseases to oncology. This guide aims to provide the synthetic groundwork necessary to unlock the full potential of this intriguing molecular scaffold.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of N'-hydroxyoxane-3-carboximidamide points to oxane-3-carbonitrile as a key and readily accessible intermediate. The primary synthetic challenge then becomes the efficient and selective conversion of the nitrile functionality to the desired N'-hydroxycarboximidamide.

Caption: Retrosynthetic analysis of N'-hydroxyoxane-3-carboximidamide.

The most direct and widely employed method for the synthesis of N'-hydroxyimidamides is the nucleophilic addition of hydroxylamine to a nitrile.[4][5][6] This approach is attractive due to the commercial availability of a wide range of nitriles and the relatively straightforward reaction conditions.

Alternative strategies could involve the derivatization of other functional groups at the 3-position of the oxane ring, such as a carboxylic acid or an amide. However, the conversion from the nitrile remains the most convergent and efficient route.

Proposed Synthesis Pathway: From Oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide

This section details a robust and experimentally validated pathway for the synthesis of the target compound, starting from the commercially available or readily synthesized oxane-3-carbonitrile.

Synthesis of the Key Intermediate: Oxane-3-carbonitrile

Should oxane-3-carbonitrile not be commercially available, it can be prepared from oxane-3-carboxylic acid or oxane-3-carboxamide through established methods.

-

From Oxane-3-carboxylic acid: Conversion of the carboxylic acid to the primary amide, followed by dehydration, is a common route to nitriles.

-

From Oxane-3-carboxamide: Direct dehydration of the primary amide using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern reagents like triphenylphosphine/iodine can yield the nitrile.[7]

Conversion of Oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide

The nucleophilic addition of hydroxylamine to oxane-3-carbonitrile is the pivotal step in this synthetic sequence. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine nucleophile.[4][5]

Caption: Proposed synthetic workflow for N'-hydroxyoxane-3-carboximidamide.

Mechanism of the Reaction:

The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. The resulting intermediate then undergoes proton transfer to yield the final N'-hydroxycarboximidamide product. The base is crucial for neutralizing the hydrochloride salt of hydroxylamine and facilitating the reaction.

Detailed Experimental Protocol

The following protocol is a general guideline for the synthesis of N'-hydroxyoxane-3-carboximidamide from oxane-3-carbonitrile. Optimization of reaction conditions may be necessary depending on the specific substrate and scale.

Materials:

-

Oxane-3-carbonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 - 1.5 eq)[4]

-

Base (e.g., sodium carbonate, triethylamine) (1.2 - 1.5 eq)[4]

-

Solvent (e.g., ethanol, methanol, water, or a mixture)[4][5]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine oxane-3-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and the chosen base (1.2-1.5 eq).[5]

-

Solvent Addition: Add the selected solvent or solvent mixture. The volume should be sufficient to dissolve the reactants and allow for efficient stirring. A common solvent system is a mixture of ethanol and water.[5]

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary but are typically in the range of 1 to 24 hours.[5][6]

-

Work-up:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a solid precipitate has formed, it can be collected by filtration.

-

If the product is soluble in the reaction mixture, the solvent is typically removed under reduced pressure.

-

The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted several times with the organic solvent.[5]

-

-

Purification:

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N'-hydroxyoxane-3-carboximidamide.

-

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Base: The selection of the base is critical. Inorganic bases like sodium carbonate or potassium carbonate are often used and are easily removed during aqueous work-up.[4] Organic bases such as triethylamine can also be employed, particularly if the reaction is sensitive to water.[7] The stoichiometry of the base should be sufficient to neutralize the hydroxylamine hydrochloride and facilitate the reaction.

Choice of Solvent: The solvent should be capable of dissolving the starting materials and be stable at the reaction temperature. Protic solvents like ethanol and water are commonly used as they can facilitate proton transfer steps in the mechanism.[6] The choice of solvent can also influence the reaction rate and selectivity.

Reaction Temperature: Heating the reaction to reflux is often necessary to overcome the activation energy for the nucleophilic addition to the nitrile.[5][6] However, for more reactive nitriles, the reaction may proceed at lower temperatures. Monitoring the reaction progress is key to determining the optimal temperature.

Self-Validating Protocol: This protocol incorporates a self-validating system through the use of in-process controls such as TLC or LC-MS. These techniques allow the researcher to monitor the consumption of the starting material and the formation of the product, ensuring that the reaction has gone to completion before proceeding with the work-up. The final characterization by NMR, MS, and IR provides definitive validation of the product's identity and purity.

Data Presentation: Expected Yields and Purity

The following table provides a hypothetical summary of expected quantitative data based on similar syntheses reported in the literature. Actual results may vary.

| Parameter | Expected Value | Reference |

| Starting Material | Oxane-3-carbonitrile | N/A (Proposed) |

| Key Reagents | Hydroxylamine Hydrochloride, Sodium Carbonate | [4][5] |

| Solvent | Ethanol/Water | [5] |

| Reaction Temperature | Reflux | [5][6] |

| Reaction Time | 1-24 hours | [6] |

| Yield | 60-90% | Based on analogous reactions |

| Purity (after purification) | >95% | Standard for synthetic chemistry |

Conclusion and Future Directions

This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of N'-hydroxyoxane-3-carboximidamide, a molecule of considerable interest for drug discovery. The detailed protocol, grounded in established chemical principles, provides a clear roadmap for researchers to access this compound and its analogs.

Future work in this area could focus on:

-

Diversification of the Oxane Scaffold: Synthesis of substituted oxane-3-carbonitriles to explore structure-activity relationships (SAR).

-

Analog Synthesis: Modification of the N'-hydroxycarboximidamide group to fine-tune the physicochemical and pharmacological properties.

-

Biological Evaluation: Screening of the synthesized compounds in relevant biological assays to identify and optimize lead candidates for various therapeutic targets.

The synthetic methodologies presented herein provide a solid foundation for the exploration of the N'-hydroxyoxane-3-carboximidamide scaffold and the potential development of novel and effective therapeutic agents.

References

-

The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - MDPI. (2008, January 25). Available from: [Link]

-

The synthesis of unsubstituted cyclic imides using hydroxylamine under microwave irradiation - PubMed. (2008, January 25). Available from: [Link]

-

The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - Semantic Scholar. Available from: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Available from: [Link]

- EP2414329B1 - Process for preparing n-substituted cyclic imides - Google Patents.

-

Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes. Available from: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (2016, October 12). Available from: [Link]

- EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google Patents.

- WO2017136254A1 - Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents - Google Patents.

-

Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (2023, July 18). Available from: [Link]

- EP0473380A1 - Process for the preparation of hydroxyamides - Google Patents.

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available from: [Link]

-

(PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols - ResearchGate. Available from: [Link]

-

Synthetic methodology for the preparation of N-hydroxysulfamides - PMC. Available from: [Link]

- US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents.

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (2025, March 28). Available from: [Link]

-

Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines | ChemRxiv. Available from: [Link]

-

N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. (2024, January 8). Available from: [Link]

-

Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - MDPI. (2024, August 2). Available from: [Link]

-

A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC. Available from: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023, March 21). Available from: [Link]

-

Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - MDPI. (2023, January 22). Available from: [Link]

-

N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - MDPI. (2020, December 25). Available from: [Link]

-

Synthesis of Mono- And Symmetrical di-N-hydroxy- And N-aminoguanidines - PubMed. (2006, September 1). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran-Amidoxime Interface: Electronic Modulation and Metabolic Reactivity

Executive Summary

This technical guide analyzes the physicochemical behavior and reactivity profile of the amidoxime functional group (

Stereoelectronic Architecture & Tautomerism

The reactivity of the amidoxime group is dictated by its tautomeric equilibrium. When attached to an oxane ring, particularly at the C2 (anomeric) or C4 positions, the electronic environment shifts.

Tautomeric Landscape

In solution, amidoximes exist in equilibrium between the amidoxime (dominant), iminohydroxylamine , and zwitterionic aminonitrone forms.

-

Z-Amidoxime (Preferred): Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

-

Zwitterionic Effect: In protic solvents (like physiological fluids), the zwitterionic form becomes accessible, facilitating nucleophilic attacks.

Key Insight: The electron-withdrawing nature of the oxane ring oxygen (via the

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium states relevant to the oxane scaffold.

Figure 1: Tautomeric equilibrium of the amidoxime group. The Z-Amidoxime is thermodynamically favored, but the Zwitterionic form drives reactivity in aqueous media.

Reactivity Profile: The Prodrug Mechanism

The primary utility of the amidoxime-oxane scaffold in drug development is its function as a bioreversible prodrug for amidines. Amidines are often too basic (

The mARC Reduction Pathway

Once absorbed, the amidoxime is reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system. This reaction is molybdenum-dependent and requires an electron transport chain involving NADH and Cytochrome b5.

Mechanism:

-

N-Hydroxylation (Reverse): Unlike typical P450 oxidations, mARC performs an N-reduction.

-

Oxane Influence: If the amidoxime is at the C2 position of the oxane ring, steric hindrance may slow reduction compared to the C4 position. However, the C2 position is susceptible to hydrolysis if not carefully designed.

Visualization: Metabolic Activation Pathway

Figure 2: The mARC-mediated reductive activation pathway converting the amidoxime prodrug into the pharmacologically active amidine.

Experimental Protocols

Synthesis: Nitrile to Amidoxime Conversion

The standard synthesis involves the nucleophilic addition of hydroxylamine to a nitrile precursor on the oxane ring.

Protocol:

-

Reagents: Oxane-nitrile substrate (1.0 eq), Hydroxylamine hydrochloride (

, 3.0 eq), Triethylamine ( -

Solvent: Ethanol/Water (3:1 v/v).

-

Procedure:

-

Dissolve nitrile in solvent.[1]

-

Add

followed by -

Reflux at 75°C for 4–6 hours. Monitor via TLC (Polarity shift: Nitrile is less polar than Amidoxime).

-

Purification: Evaporate solvent. The residue is often a viscous oil due to the oxane ring. Recrystallize from Isopropanol/Hexane or purify via flash chromatography (

).

-

Metabolic Stability Assay (In Vitro)

To verify prodrug activation, an assay using liver microsomes or recombinant mARC is required.

Protocol:

-

System: Porcine or Human Liver Microsomes (rich in mARC/Cyt b5).

-

Incubation:

-

Substrate: 10

M Amidoxime-Oxane. -

Cofactor: 1 mM NADH.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Analysis:

-

Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Target: Disappearance of Amidoxime (M+H) and appearance of Amidine (M-16+H).

-

Comparative Data: Electronic & Physical Properties

The following table contrasts the properties of the amidoxime group on a tetrahydropyran (oxane) ring versus a standard aliphatic chain and a benzene ring.

| Property | Aliphatic-Amidoxime | Benzamidoxime | Oxane-Amidoxime (C4) | Oxane-Amidoxime (C2) |

| ~5.5 - 6.0 | ~4.5 - 5.0 | ~5.0 - 5.3 | ~4.2 - 4.8 | |

| LogP (Lipophilicity) | Low (Hydrophilic) | High | Moderate | Moderate |

| Tautomer Stability | Z-form | Z-form | Z-form | Z-form (Anomeric stabilization) |

| Hydrolysis Rate | Slow | Slow | Moderate | Fast (Acid Labile) |

| mARC Reduction | Fast | Moderate | Fast | Slow (Steric hindrance) |

Note: The C2 position on the oxane ring is subject to the anomeric effect and increased hydrolytic instability due to the adjacent ring oxygen acting as a leaving group facilitator under acidic conditions.

References

-

Clement, B., et al. (2012). The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues.[2][3] Chemical Research in Toxicology. Link

-

Ott, G., et al. (2018). Tautomerism of amidoximes and other oxime species.[4][5][6] Journal of Molecular Structure. Link

-

Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[3] Drug Metabolism Reviews. Link

-

Bolotin, D. S., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.[1][2][4][6][7][8][9][10][11][12][13][14] Link

-

Eliel, E. L., et al. (1975). Conformational Analysis.[7][8][15] Monosubstituted Tetrahydropyrans. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. login.medscape.com [login.medscape.com]

- 10. imoa.info [imoa.info]

- 11. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 15. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

Safety data sheet (SDS) and toxicology of N'-hydroxyoxane-3-carboximidamide

Technical Whitepaper: Toxicological Profile and Handling Protocols for N'-hydroxyoxane-3-carboximidamide

Executive Summary

N'-hydroxyoxane-3-carboximidamide (also known as N'-hydroxy-tetrahydro-2H-pyran-3-carboximidamide) is a heterocyclic amidoxime derivative often utilized in medicinal chemistry as a bioisostere for carboxylic acids or as a prodrug moiety for amidines. Its structural core—a tetrahydropyran (oxane) ring—confers distinct physicochemical properties compared to carbocyclic analogs, primarily increased water solubility and altered metabolic stability.

This technical guide provides a comprehensive safety assessment, focusing on its functional group chemistry (amidoxime), metabolic fate via the Mitochondrial Amidoxime Reducing Component (mARC) system, and rigorous handling protocols for drug development environments.

Chemical Identification & Physicochemical Properties

Understanding the fundamental properties is the first step in predicting toxicokinetics. The amidoxime functionality acts as a weak base and a hydrogen bond donor/acceptor, significantly influencing membrane permeability.

| Property | Value / Description | Relevance to Safety |

| IUPAC Name | N'-hydroxy-tetrahydro-2H-pyran-3-carboximidamide | Official ID |

| CAS Registry | Not Listed (Analog: 18729-21-0 for amide) | Research Chemical status |

| Molecular Formula | C₆H₁₂N₂O₂ | Stoichiometry |

| Molecular Weight | 144.17 g/mol | Small molecule permeability |

| Predicted LogP | -0.5 to 0.2 | High water solubility; low lipophilicity |

| pKa (Acidic) | ~11.0 (N-OH group) | Ionization at physiological pH |

| pKa (Basic) | ~4.5 - 5.5 (Oxime nitrogen) | Protonation state in stomach acid |

| Appearance | White to off-white crystalline solid | Dust inhalation hazard |

Hazard Identification (GHS Classification)

Note: As a specific REACH registration or harmonized SDS is unavailable for this specific isomer, the following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclic amidoximes (e.g., Benzamidoxime).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][5][6] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

Precautionary Statements:

-

P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

-

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Toxicological Profile & Metabolic Fate

The toxicology of N'-hydroxyoxane-3-carboximidamide is dominated by its metabolic conversion. Amidoximes are not typically the terminal toxicant; rather, they serve as substrates for reductive enzymes.

The mARC Reductive Pathway

The primary metabolic clearance pathway for N-hydroxylated structures involves the Mitochondrial Amidoxime Reducing Component (mARC) .[7][8][9][10][11] This molybdenum-containing enzyme system reduces the N-O bond, converting the amidoxime into its corresponding amidine (Oxane-3-carboximidamide).

-

Toxicological Implication: The resulting amidine is significantly more basic (pKa ~11-12). Accumulation of the amidine can lead to lysosomal trapping or off-target effects on serine proteases.

Figure 1: Reductive metabolism of the amidoxime moiety by the mARC system.

Genotoxicity Concerns

While many amidoxime prodrugs (e.g., ximelagatran intermediates) are safe, the N-OH moiety poses a theoretical risk of mutagenicity via DNA adduct formation if not rapidly reduced.

-

Ames Test Prediction: Likely Negative for the tetrahydropyran core, but verification with S. typhimurium (TA98/TA100) +/- S9 fraction is mandatory.

-

Structural Alert: The N-O bond is a structural alert for genotoxicity, necessitating the "Screening Protocol" below.

Experimental Protocols for Safety Assessment

To validate the safety of this compound in a drug discovery pipeline, the following self-validating protocols are required.

Protocol A: In Vitro mARC Stability Assay

Purpose: To determine the rate of conversion to the amidine and ensure no accumulation of toxic radical intermediates.

-

Reagents: Recombinant human mARC1/2, Cytochrome b5, NADH regenerating system, Phosphate buffer (pH 7.4).

-

Procedure:

-

Incubate 10 µM N'-hydroxyoxane-3-carboximidamide at 37°C.

-

Initiate reaction with NADH.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile.

-

-

Analysis: LC-MS/MS monitoring the transition from MW 144.17 (Parent) to MW 128.17 (Amidine).

-

Acceptance Criteria: >50% conversion within 60 mins indicates efficient detoxification/activation.

Protocol B: Reactive Metabolite Trapping (GSH)

Purpose: To rule out electrophilic reactive metabolites.

-

System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).

-

Procedure: Incubate compound (10 µM) with HLM and GSH (5 mM) for 60 min.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.

-

Interpretation: Presence of GSH adducts suggests the tetrahydropyran ring opening or reactive nitrenium ion formation (High Risk).

Handling & Emergency Procedures

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if handling powder >10 mg outside a fume hood.

-

Skin: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time >480 min.

-

Eyes: Chemical safety goggles. Face shield if handling large liquid volumes.

Spill Cleanup Workflow

-

Isolate: Evacuate area of dust cloud.

-

Neutralize: Not applicable (compound is neutral/weak base).

-

Absorb: Wet sweep or use HEPA vacuum to prevent dust generation.

-

Decontaminate: Wash surface with 10% bleach followed by ethanol (compound is soluble in organic solvents).

Safety Assessment Logic Flow

Use this decision tree to determine the progression of N'-hydroxyoxane-3-carboximidamide through the development pipeline.

Figure 2: Stage-gate safety assessment workflow for amidoxime derivatives.

References

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[7][9] Drug Metabolism Reviews. Link

-

Havemeyer, A., et al. (2011). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme system.[7][8][9][10] Journal of Biological Chemistry.[7][11] Link

-

PubChem Database. (2023). Compound Summary: Tetrahydro-2H-pyran-3-carboxamide (Analog).[12] National Library of Medicine. Link

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Amidoxime hazards.Link

-

Kotthaus, J., & Clement, B. (2011). Prodrugs of Amidines and Guanidines: N-Hydroxylation as a Strategy to Improve Bioavailability. Burger's Medicinal Chemistry. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. nucalgon.com [nucalgon.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. riccachemical.com [riccachemical.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The History of mARC - ProQuest [proquest.com]

- 10. imoa.info [imoa.info]

- 11. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydro-2H-pyran-3-carboxamide [benchchem.com]

Application Note: Synthesis of N'-Hydroxyoxane-3-carboximidamide from Nitriles

Abstract & Scope

This application note details the optimized protocol for synthesizing

Chemical Background & Mechanism

The transformation proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon. Unlike aromatic nitriles, which are often activated by electron-withdrawing groups, aliphatic nitriles like oxane-3-carbonitrile are less electrophilic and typically require thermal activation (reflux) to reach completion.

Key Mechanistic Steps:

-

Deprotonation: Hydroxylamine hydrochloride is neutralized by a base (carbonate or ethoxide) to generate the free nucleophilic hydroxylamine base (

). -

Nucleophilic Attack: The amine nitrogen of hydroxylamine attacks the nitrile carbon.

-

Proton Transfer: Rapid tautomerization yields the stable amidoxime.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime.

Safety & Handling (Critical)

Hydroxylamine Hydrochloride (

-

Explosion Hazard: Free hydroxylamine is thermally unstable. Never heat the free base in the absence of solvent. Always generate it in situ.

-

Toxicity: Suspected mutagen. Causes skin sensitization.[1]

-

Compatibility: Incompatible with strong oxidizers.

Reaction Safety:

-

Ensure the reaction vessel is vented (do not seal a refluxing system tightly without a condenser).

-

Conduct all operations in a fume hood.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2][3] | Role |

| Oxane-3-carbonitrile | [Substrate] | 1.0 | Starting Material |

| Hydroxylamine HCl | 5470-11-1 | 2.0 | Nucleophile Source |

| Sodium Carbonate ( | 497-19-8 | 1.1 | Base (Neutralizer) |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Water (Deionized) | 7732-18-5 | Co-solvent | Solubilizes salts |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stir bar and hotplate with temperature control

-

Rotary evaporator

-

TLC plates (Silica gel 60

)

Experimental Protocol

Phase 1: Preparation of Free Hydroxylamine

Rationale: Pre-mixing the salt and base ensures efficient neutralization before the substrate is introduced, preventing potential hydrolysis of the nitrile by basic water.

-

In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (2.0 equiv) in a minimum amount of water (approx. 1-2 mL per gram of salt).

-

Add Ethanol (approx. 10 mL per gram of substrate).

-

Add Sodium Carbonate (1.1 equiv relative to hydroxylamine, or 2.2 equiv relative to substrate) slowly to the stirring solution.

-

Note: Evolution of

gas will occur. Stir at room temperature for 15–20 minutes until gas evolution ceases.

-

Phase 2: Reaction

-

Add Oxane-3-carbonitrile (1.0 equiv) to the reaction mixture.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78–80°C) .

-

Maintain reflux for 6–12 hours .

-

Checkpoint: Monitor reaction progress by TLC every 2 hours.

-

TLC System: 5% Methanol in Dichloromethane (DCM).

-

Stain: Ferric Chloride (

) solution. Amidoximes typically stain a deep red/violet color.

-

Phase 3: Workup & Isolation[5]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated inorganic salts (

). Wash the filter cake with a small amount of cold ethanol. -

Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol. A viscous oil or semi-solid residue will remain.

-

Extraction (if oil persists):

-

Resuspend the residue in water (10 mL).

-

Extract with Ethyl Acetate (

mL). -

Dry the combined organic layers over anhydrous

. -

Filter and concentrate to dryness.

-

-

Crystallization: If the product is solid, recrystallize from Ethanol/Hexane or Isopropanol.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Characterization & Expected Data

The product,

| Technique | Expected Signal/Observation |

| Appearance | White to off-white crystalline solid or viscous oil. |

| IR Spectroscopy | Broad peak at 3200–3400 |

| Mass Spectrometry |

Troubleshooting Guide

Problem 1: Low Conversion (Nitrile remains on TLC)

-

Cause: Aliphatic nitriles are sterically hindered or less electrophilic.

-

Solution: Increase reaction time to 24 hours or switch solvent to n-Propanol to achieve a higher reflux temperature (~97°C).

-

Alternative: Add a catalytic amount of Zinc Chloride (

) to activate the nitrile.

Problem 2: Formation of Amide Side Product

-

Cause: Hydrolysis of the nitrile due to excess water or high pH.

-

Solution: Ensure Ethanol is absolute. Minimize the water used to dissolve the hydroxylamine salt. Use dry

or Triethylamine (

Problem 3: Product is Water Soluble/Low Recovery

-

Cause: Amidoximes are polar.

-

Solution: During extraction, saturate the aqueous phase with NaCl (salting out) before extracting with Ethyl Acetate or THF.

References

-

Vörös, A., et al. (2014).[4][5] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link]

-

PubChem. (2026). Tetrahydro-2H-pyran-3-carboxamide Compound Summary. Retrieved from [Link][6]

- Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters. [General methodology reference].

Sources

Application Note: Optimizing the Synthesis of N'-Hydroxyoxane-3-carboximidamide

Executive Summary

The synthesis of amidoximes (carboximidamides) from nitrile precursors is a fundamental transformation in medicinal chemistry, often utilized to generate nitric oxide (NO) donors or bioisosteres for carboxylic acids. However, the conversion of aliphatic nitriles , such as oxane-3-carbonitrile, presents unique kinetic challenges compared to their aromatic counterparts. This application note provides a comprehensively optimized, self-validating protocol for the synthesis of N'-hydroxyoxane-3-carboximidamide (tetrahydropyran-3-carboxamide oxime). By systematically evaluating solvent, base, and nucleophile sources, we establish a high-yielding methodology that minimizes side-product formation and simplifies downstream purification.

Mechanistic Rationale & Substrate Considerations

The formation of an amidoxime proceeds via the nucleophilic addition of free hydroxylamine (

The Aliphatic Challenge: Aromatic nitriles undergo this transformation readily at room temperature because the extended

Reaction mechanism for the nucleophilic addition of hydroxylamine to oxane-3-carbonitrile.

Optimization Matrix: Causality in Condition Screening

To establish the most efficient route, various conditions were screened. The traditional method utilizes hydroxylamine hydrochloride (

Quantitative Data: Condition Screening

| Entry | Hydroxylamine Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | EtOH | 25 (RT) | 24 | <10 | N/A | ||

| 2 | MeOH | 65 (Reflux) | 16 | 65 | 58 | ||

| 3 | EtOH | 80 (Reflux) | 12 | 82 | 75 | ||

| 4 | 50% aq. | None | EtOH | 80 (Reflux) | 8 | >95 | 89 |

Causality Behind the Optimized Choice (Entry 4)

-

Elimination of Salt Byproducts: Using

with -

Solvent & Temperature: Methanol limits the reflux temperature to ~65°C. By switching to Ethanol (EtOH), the reaction can be heated to 80°C, providing the necessary thermal energy to overcome the high activation barrier of the aliphatic oxane-3-carbonitrile.

-

Mitigation of Side Reactions: The absence of a discrete, strong external base prevents base-catalyzed hydration of the nitrile, which would otherwise form the unwanted oxane-3-carboxamide side product [1].

Experimental Protocol: A Self-Validating Workflow

The following protocol is engineered to be self-validating, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve oxane-3-carbonitrile (1.0 equivalent, 10.0 mmol) in absolute Ethanol (20 mL).

-

Slowly add 50% aqueous hydroxylamine solution (3.0 equivalents, 30.0 mmol) dropwise over 5 minutes at room temperature. Caution: Hydroxylamine is a potential explosive hazard when heated to dryness; always maintain it in solution.

Step 2: Execution & In-Process Control (IPC)

-

Heat the reaction mixture to a gentle reflux (80°C oil bath) and stir vigorously for 8 hours.

-

Self-Validation (IPC): Monitor the reaction via HPLC.

-

Expert Insight: Because oxane-3-carbonitrile is an aliphatic ring, it lacks a conjugated

-system and exhibits near-zero UV absorbance at standard wavelengths (e.g., 254 nm) [4]. You must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or LC-MS to accurately track the disappearance of the starting material. Relying solely on UV will result in false-positive completion readings.

-

Step 3: Workup & Quenching

-

Once complete (>95% conversion via ELSD), cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol. Do not evaporate to absolute dryness due to the presence of excess hydroxylamine.

-

Dilute the aqueous residue with Ethyl Acetate (EtOAc, 50 mL) and wash with saturated aqueous NaCl (brine, 2 x 20 mL). The brine wash is critical to partition the highly polar, unreacted hydroxylamine into the aqueous layer while retaining the target amidoxime in the organic layer.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

Recrystallize the crude solid from a mixture of EtOAc and Hexanes (1:3 ratio) to afford pure N'-hydroxyoxane-3-carboximidamide as a white crystalline solid.

Step-by-step experimental workflow for the optimized synthesis of the target amidoxime.

References

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors National Center for Biotechnology Information (PMC)[Link]

-

Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry ResearchGate[Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals National Center for Biotechnology Information (NCBI Bookshelf)[Link]

Application Note: N'-Hydroxyoxane-3-Carboximidamide in Metal Coordination Workflows

Executive Summary & Rationale

The design of highly selective metal-chelating agents is a cornerstone of modern coordination chemistry, with applications ranging from the extraction of actinides (e.g., uranium recovery from seawater) to the development of transition-metal-based therapeutics. N'-hydroxyoxane-3-carboximidamide (also known as tetrahydropyran-3-carboxamidoxime) represents a highly specialized ligand class combining two critical structural motifs: an amidoxime pharmacophore (

As a Senior Application Scientist, I recommend this ligand for complexation workflows because the oxane ring provides a conformationally adaptable, hydrophilic backbone that enhances aqueous solubility compared to rigid aromatic amidoximes. Meanwhile, the amidoxime group offers robust, pH-dependent chelation dynamics capable of capturing targeted metal ions like Uranyl (

Mechanistic Insights: The Causality of Coordination

To successfully deploy N'-hydroxyoxane-3-carboximidamide, one must understand the electronic causality driving its coordination behavior.

-

Tautomerism and Deprotonation: The amidoxime group possesses a basic oxime nitrogen and an acidic hydroxyl group. At a neutral or slightly basic pH, the ligand deprotonates to form an amidoximato anion . This deprotonation is the critical trigger for stable metal chelation [1].

-

The Mesomeric Effect: Novice researchers often assume the

group participates in metal binding. However, the -

Dominant Binding Modes: For actinide extraction (specifically

), the ligand predominantly adopts an

Fig 1. Logical relationship of amidoxime coordination modes based on protonation state.

Experimental Protocols

The following protocols establish a self-validating system: the successful synthesis of the ligand is verified by its distinct physical properties, which subsequently dictate the success of the metal complexation.

Protocol A: Synthesis and Isolation of the Ligand

Objective: Convert oxane-3-carbonitrile to N'-hydroxyoxane-3-carboximidamide via nucleophilic addition.

-

Reagent Preparation: Dissolve

of hydroxylamine hydrochloride ( -

Addition: Slowly add

of oxane-3-carbonitrile to the stirring solution at room temperature. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor the disappearance of the nitrile peak ( -

Isolation: Cool the mixture to

overnight to induce crystallization. Filter the white precipitate under vacuum, wash with cold distilled water, and dry under vacuum over

Protocol B: Synthesis of the Uranyl-Amidoximato Complex

Objective: Generate the

-

Ligand Solution: Dissolve

of N'-hydroxyoxane-3-carboximidamide in -

Metal Precursor: Dissolve

of Uranyl nitrate hexahydrate ( -

Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

-

pH Adjustment: Add dilute methanolic

dropwise until the pH reaches -

Crystallization: Allow the deep yellow/orange solution to slowly evaporate at room temperature for 3–5 days to yield X-ray quality single crystals.

Fig 2. Experimental workflow from precursor synthesis to metal complex characterization.

Data Presentation & Validation Metrics

To ensure the protocol is self-validating, researchers must utilize Fourier-Transform Infrared Spectroscopy (FT-IR) to track the electronic shifts associated with coordination. Because the

Table 1: Diagnostic FT-IR Vibrational Frequencies (Validation Matrix)

| Vibrational Mode | Free Ligand (cm⁻¹) | Uranyl Complex (cm⁻¹) | Mechanistic Causality for Shift |

| Absent | Confirms complete conversion of precursor nitrile to amidoxime. | ||

| Shifts to lower wavenumbers due to electron donation from N to Metal. | |||

| Shifts to higher wavenumbers upon deprotonation and O-metal binding. | |||

| N/A | Confirms the presence of the linear uranyl core in the complex lattice. | ||

| Remains largely unchanged, proving the |

Table 2: Summary of Amidoxime Coordination Modes by Metal Type

| Metal Target | Dominant Oxidation State | Preferred Coordination Mode | Structural Geometry |

| Uranium | Hexagonal Bipyramidal | ||

| Vanadium | Distorted Octahedral | ||

| Cobalt | Pseudomacrocyclic Dimers | ||

| Copper | Monodentate (N) or Bridging | Square Planar / Polymeric |

References

-

Bolotin, D. S., Bokach, N. A., & Kukushkin, V. Y. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands. Coordination Chemistry Reviews, 313, 62-93. URL:[Link]

-

Tsantis, S. T., Iliopoulou, M., Tzimopoulos, D. I., & Perlepes, S. P. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Chemistry, 5(2), 1419-1453. URL: [Link]

High-throughput screening assays involving N'-hydroxyoxane-3-carboximidamide

Application Note: High-Throughput Screening (HTS) of N'-Hydroxyoxane-3-carboximidamide Derivatives in Fragment-Based Drug Discovery

Executive Summary

This guide details the high-throughput screening (HTS) methodology for libraries based on the N'-hydroxyoxane-3-carboximidamide scaffold.[1] This chemical entity combines a polar, non-aromatic tetrahydropyran (oxane) core with an amidoxime functional group.

In modern drug discovery, this scaffold is highly valued for two reasons:

-

Bioisosterism: The oxane ring acts as a superior bioisostere to cyclohexane or phenyl rings, offering improved aqueous solubility and lower lipophilicity (LogP) while maintaining structural rigidity.

-

Functional Versatility: The amidoxime moiety (

) serves as a dual-purpose warhead—acting either as a stable precursor (prodrug) for amidines targeting serine proteases (e.g., Thrombin, Factor Xa) or as a direct zinc-binding group (ZBG) for metalloenzymes (e.g., HDACs, LpxC).[1]

This protocol focuses on a Direct Enzymatic Inhibition Assay using fluorescence intensity, optimized to detect weak-binding fragments (

Scientific Rationale & Assay Design

Chemical Logic

The N'-hydroxyoxane-3-carboximidamide molecule presents unique challenges and opportunities in HTS:

-

Solubility: Unlike aromatic amidoximes, the oxane core confers high water solubility, reducing the risk of aggregation-based false positives.[1]

-

Redox Stability: Amidoximes can undergo hydrolysis or reduction. The assay buffer must be free of strong reducing agents (like high concentrations of DTT) unless the specific reduction of the amidoxime to an amidine is part of the biological hypothesis.[1]

-

pKa Modulation: The amidoxime group has a pKa

13 (neutral at physiological pH), whereas the corresponding amidine is basic (pKa

Assay Principle: Fluorogenic Enzymatic Inhibition

We will utilize a Fluorescence Intensity (FI) kinetic assay.[1]

-

Target Model: Serine Protease (e.g., Factor Xa) or Metalloenzyme. Note: This protocol uses a generic Protease model as the primary example.

-

Mechanism: The enzyme cleaves a fluorogenic peptide substrate (AMC or Rhodamine-110 based).[1]

-

Inhibition: The N'-hydroxyoxane-3-carboximidamide derivative binds to the active site, preventing substrate hydrolysis.[1] A decrease in fluorescence slope indicates a "hit."[1]

Experimental Protocol

Reagents & Equipment[1][2]

-

Compound Library: N'-hydroxyoxane-3-carboximidamide analogs (10 mM in DMSO).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.[1] Critical: Avoid phosphate buffers if screening metalloenzymes to prevent zinc chelation.

-

Enzyme: Target Protease (final conc. 1–5 nM).

-

Substrate: Fluorogenic peptide (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa).[1]

determination is required prior to HTS.[1] -

Plate: 384-well low-volume black microplates (e.g., Corning 3820).[1]

-

Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision).

Step-by-Step Workflow

Step 1: Compound Management & Plating

-

Source Plate: Thaw 10 mM DMSO stocks of the oxane library.

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of compound into the 384-well assay plate.

-

Target Concentration: 50

M (assuming 10 -

Controls:

-

High Control (HC): DMSO only (0% Inhibition).

-

Low Control (LC): Known inhibitor (e.g., Betrixaban) at

(100% Inhibition).

-

-

Step 2: Enzyme Addition

-

Dilute the enzyme in Assay Buffer to

the final concentration.[1] -

Dispense 5

L of Enzyme Solution into all wells except "No Enzyme" blanks. -

Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the oxane-amidoxime fragments to equilibrate with the active site.[1]

Step 3: Substrate Initiation

-

Dilute fluorogenic substrate to

concentration (at -

Dispense 5

L of Substrate Solution to start the reaction. -

Final Assay Volume = 10

L. DMSO final concentration = 0.5%.[1]

Step 4: Kinetic Detection

-

Transfer plate immediately to the reader.[1]

-

Settings: Ex/Em = 360/460 nm (for AMC).

-

Read Mode: Kinetic read, one point every 60 seconds for 30 minutes.

Data Analysis & Validation

Quality Control Metrics

Before accepting data, calculate the Z-factor (

-

Acceptance Criteria:

. -

Signal-to-Background (S/B): Should be

.[1]

Hit Identification

-

Calculate the slope (RFU/min) for the linear portion of the reaction (typically 5–20 mins).[1]

-

Normalize data to Percent Inhibition (PIN):

[1] -

Hit Cutoff: Mean(PIN) of samples +

. For fragment screens, a lower threshold (e.g., 30% inhibition) is often used to capture weak binders.[1]

Interference Check (False Positives)

Amidoximes can occasionally act as pan-assay interference compounds (PAINS) via metal chelation or redox cycling.

-

Counter-Screen: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregation.

-

Auto-fluorescence: Check compound fluorescence at 460 nm in the absence of enzyme/substrate.[1]

Visualizations

Figure 1: HTS Workflow for Oxane-Amidoxime Library

Caption: Step-by-step microplate workflow for screening N'-hydroxyoxane-3-carboximidamide derivatives against a protease target.

Figure 2: Mechanistic Logic of the Screen

Caption: Dual-targeting potential of the scaffold: acting as a transition-state mimic for proteases or a chelator for metalloenzymes.[1]

Data Presentation Template

Table 1: Example HTS Validation Data

| Parameter | Value | Interpretation |

| Plate Z' Factor | 0.72 | Excellent assay window; suitable for single-shot screening.[1] |

| Signal-to-Background | 12.5 | High sensitivity; low noise.[1] |

| CV (DMSO Controls) | 3.4% | Consistent pipetting and reagent stability. |

| Hit Rate | 1.2% | Typical for a fragment library; implies specific binding. |

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.[1] Link

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses tetrahydropyran as a phenyl/cyclohexyl bioisostere). Link[1]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1] Nature Chemistry, 1(3), 187–192. Link

-

PubChem. (n.d.).[1][2] N'-hydroxyoxolane-3-carboximidamide (Compound Summary). National Library of Medicine.[1] Link(Note: Closest structural analogue reference for physicochemical data).[1]

-